2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione

Catalog No.
S15673499
CAS No.
2593-55-7
M.F
C12H10O2S
M. Wt
218.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione

CAS Number

2593-55-7

Product Name

2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione

IUPAC Name

2-methyl-3-methylsulfanylnaphthalene-1,4-dione

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

InChI

InChI=1S/C12H10O2S/c1-7-10(13)8-5-3-4-6-9(8)11(14)12(7)15-2/h3-6H,1-2H3

InChI Key

LQCRQSQHGKVTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SC

2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione is an organic compound belonging to the naphthalene derivative family. It contains a naphthalene core substituted with a methyl group at position 2, a methylsulfanyl group at position 3, and a dione functionality at positions 1 and 4. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is characterized by its vibrant color and solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological research.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the naphthoquinone core into hydroquinone derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methylsulfanyl group may participate in substitution reactions, leading to various substituted derivatives under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione has been explored in various studies. Compounds with similar structures have demonstrated significant pharmacological properties, including:

  • Anticancer Activity: Naphthalene derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have been evaluated for their cytotoxic effects on breast cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects: Some naphthalene derivatives exhibit anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
  • Antibacterial and Antifungal Activity: The presence of the naphthalene moiety often correlates with antibacterial and antifungal effects, contributing to the medicinal value of these compounds.

The synthesis of 2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-methyl-naphthalene-1,4-dione, a nucleophilic substitution reaction can be performed using methyl sulfide under appropriate conditions (e.g., heating in a solvent like ethanol).
  • Condensation Reactions: The compound may also be synthesized through condensation reactions involving appropriate precursors that contain the naphthalene core and sulfur-containing groups.
  • Oxidative Methods: The oxidation of specific methylated naphthalenes can yield this compound as a product.

These methods highlight the importance of reaction conditions and choice of reagents in achieving high yields of the desired product.

2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione has several applications across different fields:

  • Pharmaceuticals: Due to its potential anticancer and anti-inflammatory activities, it is being investigated as a lead compound for drug development.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Dyes and Pigments: The vibrant color of this compound makes it suitable for use in dyes and pigments.

Interaction studies involving 2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione focus on its mechanism of action at the molecular level. These studies often assess:

  • Cellular Mechanisms: Investigating how the compound interacts with cellular targets, such as proteins involved in apoptosis or cell cycle regulation.
  • Reactive Oxygen Species Generation: Understanding how this compound induces oxidative stress through redox reactions that can lead to cellular damage or death.
  • Binding Studies: Exploring how this compound binds to specific receptors or enzymes that may modulate biological pathways.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Methyl-naphthalene-2-thiolNaphthalene core with thiol groupExhibits strong nucleophilic properties
2-Methyl-naphthoquinoneNaphthoquinone structureKnown for potent anticancer activity
3-Methyl-naphthoquinoneSimilar dione structureExhibits different reactivity patterns compared to others
2-Methyl-naphthaleneBasic naphthalene structureLacks dione functionality but retains aromatic properties

These comparisons highlight the unique aspects of 2-Methyl-3-(methylsulfanyl)naphthalene-1,4-dione concerning its reactivity and biological activity profile. Its specific substitution patterns contribute significantly to its distinctiveness among similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

218.04015073 g/mol

Monoisotopic Mass

218.04015073 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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